molecular formula C13H14O3 B588631 2-Ethoxy-4-(4-methoxyphenyl)furan CAS No. 155108-62-6

2-Ethoxy-4-(4-methoxyphenyl)furan

Cat. No.: B588631
CAS No.: 155108-62-6
M. Wt: 218.252
InChI Key: GVGZTNPAQBYCTD-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4-methoxyphenyl)furan is a furan derivative featuring an ethoxy group at the 2-position and a 4-methoxyphenyl substituent at the 4-position of the furan ring. Furan-based compounds are widely studied due to their structural versatility, electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science . Its ethoxy and methoxyphenyl groups likely enhance solubility and electronic stability, making it a candidate for functional material design or bioactive molecule synthesis.

Properties

CAS No.

155108-62-6

Molecular Formula

C13H14O3

Molecular Weight

218.252

IUPAC Name

2-ethoxy-4-(4-methoxyphenyl)furan

InChI

InChI=1S/C13H14O3/c1-3-15-13-8-11(9-16-13)10-4-6-12(14-2)7-5-10/h4-9H,3H2,1-2H3

InChI Key

GVGZTNPAQBYCTD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CO1)C2=CC=C(C=C2)OC

Synonyms

Furan, 2-ethoxy-4-(4-methoxyphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of 2-Ethoxy-4-(4-methoxyphenyl)furan and their distinguishing features:

Compound Name Substituents/Modifications Key Structural Differences Reference
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one Indole group at 4-position; furanone ring Oxo group replaces ethoxy; fused indole ring
4-(4-Methoxyphenyl)-2-oxo-2,5-dihydrofuran Oxo group at 2-position; dihydrofuran backbone Saturated furan ring; no ethoxy substituent
3-(3,4-Dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one Dimethoxyphenyl and anilino groups Additional methoxy and amine substituents
2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile Bis(4-methoxyphenyl); amino and cyano groups Multiple methoxyphenyl groups; nitrile at C3
5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan Thienofuran backbone; multiple aryl groups Thiophene-fused furan; increased aromaticity

Key Insights :

  • The ethoxy group in 2-Ethoxy-4-(4-methoxyphenyl)furan differentiates it from oxo-containing analogues (e.g., ), which may exhibit higher reactivity due to the electron-withdrawing oxo group.
  • Substituents like amino or cyano groups (e.g., ) introduce nucleophilic sites, expanding utility in cross-coupling reactions or drug design.
Physicochemical Properties

While direct data for 2-Ethoxy-4-(4-methoxyphenyl)furan is unavailable, comparisons can be inferred:

  • Solubility: Ethoxy and methoxyphenyl groups likely improve solubility in polar organic solvents (e.g., DCM, MeCN) compared to non-polar analogues .
  • Thermal Stability : Saturated furan derivatives (e.g., dihydrofurans in ) may exhibit lower thermal stability due to reduced aromaticity.

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